Carmine Red

Food Chemistry Photostability Beverage Colorants

Formulators seeking a robust natural red colorant often face trade-offs between hue stability and regulatory compliance. Carmine Red (E120, CI 75470) resolves this conflict directly. This aluminum lake pigment maintains functional red coloration across pH 3.5-8.0, avoiding the blue shift of anthocyanins, and withstands processing temperatures up to 105°C, far exceeding beetroot extract. It is FDA-exempt from certification (21 CFR 73.100) and EU-approved (E120), making it suitable for global product lines. Key outcomes include: • pH-stable color in yogurts and beverages without shade drift. • Thermal resilience through UHT processing and baking. • Regulatory clearance for eye-area cosmetics (21 CFR 73.2087).

Molecular Formula C22H15AlCaO13
Molecular Weight 554.4 g/mol
Cat. No. B13386439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmine Red
Molecular FormulaC22H15AlCaO13
Molecular Weight554.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2]
InChIInChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1
InChIKeyNRRCIUMXCVOIJX-ZCRVBCRXSA-I
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carmine Red: Composition and Core Characteristics


Carmine Red (E120, CI 75470) is a natural red pigment derived from the dried bodies of female cochineal insects (Dactylopius coccus), consisting primarily of carminic acid chelated with aluminum to form an aluminum lake [1]. The pigment is characterized by a high carminic acid content (≥50% in the lake form) and exhibits a decomposition temperature of approximately 250°C [2]. As an exempt-from-certification natural color additive under 21 CFR 73.100 in the United States and E120 in the European Union, Carmine Red is approved for use in food, pharmaceuticals, and cosmetics—including eye-area applications—at concentrations up to permitted maximum levels [3]. Its vibrant scarlet-to-deep-red hue and broad compatibility with aqueous formulations make it a staple colorant in processed foods, dairy products, confections, and cosmetic lip and cheek products [1].

Carmine Red: Why Substitution Fails


Carmine Red occupies a unique functional niche that generic substitution with synthetic azo dyes (e.g., Allura Red AC/Red 40), other natural colorants (e.g., beetroot extract E162, lycopene E160d), or anthocyanin-based alternatives fails to replicate across key performance dimensions. Synthetic red dyes offer cost advantages and photostability in pure aqueous systems but lack Carmine Red's exempt-from-certification natural status and are subject to increasingly restrictive global regulations, including mandatory warning labels in the EU and outright bans in certain jurisdictions [1]. Plant-derived alternatives such as beetroot extract exhibit poor thermal stability and rapid degradation under heat processing, while anthocyanins undergo pronounced hue shifts with pH changes (red only at acidic pH <4.5) [2]. Carmine Red, in contrast, maintains functional color across pH 3.5–8.0 and withstands processing temperatures up to 105°C without significant degradation [3]. These differential performance characteristics—coupled with its unique aluminum-lake chemistry that enables water-soluble liquid formulations and oil-dispersible lake variants—mean that direct one-to-one substitution without formulation re-engineering frequently results in unacceptable shade drift, reduced shelf stability, or regulatory non-compliance [1][2][3].

Carmine Red: Performance Benchmarks


Photostability in Beverage Matrices

In a comparative photostability study of organic red dyes, carminic acid (the primary chromophore of Carmine Red) demonstrated superior stability to Red 40 (Allura Red AC) and betanin in a soft drink matrix under controlled light exposure. Degradation was monitored via absorbance spectroscopy and fit to first-order kinetics [1].

Food Chemistry Photostability Beverage Colorants

Thermal Stability vs. Alternative Colorants

Carmine Red exhibits a decomposition temperature of 250°C, significantly exceeding the thermal tolerance of many synthetic alternatives and plant-derived natural colorants. Beetroot extract (E162), a common natural alternative, degrades rapidly at temperatures above 60°C and is unsuitable for baked goods or thermally processed foods [1]. Among synthetic dyes, indigo carmine and erythrosine demonstrate poor thermal stability [2].

Thermal Stability Food Processing Natural Colorants

Allergenicity Incidence in Dermatology Patients

Patch testing with Carmine 2.5% in petrolatum among 4,240 patients in the North American Contact Dermatitis Group (2011–2012) yielded an allergic reaction rate of 3.1% (132/4,240) [1]. A separate study of 3,164 patients tested with carmine via skin prick test (SPT) reported a 3.0% (94/3,164) positivity rate [2]. In a pediatric cohort with suspected food additive allergy, only 1 of 45 oral food challenges (2.2%) was positive for carmine [3].

Allergenicity Contact Dermatitis Safety Assessment

pH Functional Range vs. Anthocyanins

Carmine Red maintains stable, predictable color performance across a pH range of 3.5–8.0 without precipitation or dramatic hue shifts [1]. In contrast, anthocyanin-based pigments (derived from purple carrot, red cabbage, or grape) produce red shades only at acidic pH (<4.5) and shift toward purple or blue at neutral pH [2]. Beetroot extract (E162) exhibits acceptable color only within pH 3–6 and degrades rapidly outside this range [2]. Carmine lakes, however, may precipitate at strongly acidic pH (<3.0), a limitation that can be mitigated through formulation [3].

pH Stability Dairy Applications Formulation Chemistry

Regulatory Acceptable Daily Intake Comparison

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0–5 mg/kg body weight for carmines (INS 120), while the European Food Safety Authority (EFSA) has set an ADI of 0–5 mg/kg for carminic acid and 0–0.7 mg/kg for aluminum from carmine lakes [1][2]. In comparison, synthetic Red 40 (Allura Red AC) carries an ADI of 0–7 mg/kg bw (JECFA/EFSA), but is subject to mandatory warning labeling in the EU ('may have an adverse effect on activity and attention in children') and faces outright bans in several markets [3].

Regulatory Compliance Food Safety ADI Comparison

Color Migration in Dairy Applications

In a 31-day yogurt storage study comparing color stability of fruit preparations, carmine-based colorants exhibited severe color migration from the fruit phase into the surrounding yogurt matrix, whereas lycopene-based alternatives (Tomat-O-Red) showed significantly less migration [1]. This differential behavior is formulation-dependent but represents a key performance distinction for fruit-preparation dairy applications.

Dairy Colorants Color Migration Yogurt Formulation

Carmine Red: Optimal Application Scenarios


Yogurt and Flavored Milk Drinks

Carmine Red is optimally suited for yogurt and flavored milk applications requiring stable red-to-pink coloration at near-neutral pH (pH 5.5–7.0). The pigment maintains functional color across pH 3.5–8.0 without the purple-blue hue shifts that plague anthocyanin alternatives [9]. Its thermal stability (decomposition temperature 250°C) ensures survival through pasteurization and UHT processing [10]. However, formulators should account for potential color migration from fruit preparations into the surrounding yogurt matrix, as documented in 31-day storage studies [11]. Carmine acid-stable liquid formulations are specifically engineered for dairy systems and provide excellent water solubility for homogeneous incorporation [9].

Lipsticks, Blushes, and Eye Cosmetics

Carmine Red (CI 75470) is one of the few natural colorants with FDA approval for use in cosmetics intended for the eye area (21 CFR 73.2087) and remains a gold standard for achieving intense scarlet-to-deep-red shades in lipsticks and blushes [9]. Approximately 18–20% of all color cosmetics contain carmine red, with over 10,000 product launches featuring the ingredient in the five-year period through 2021 [10]. Formulators must incorporate the 3.1% patch test positivity rate and the concentration of positive reactions on facial (48.1%) and lip sites (7.6%) into safety assessments and labeling decisions [11]. For vegan or allergen-sensitive product lines, plant-derived alternatives (anthocyanins, lycopene) or synthetic dyes (Red 27, Red 33) may be substituted, though they cannot fully replicate carmine's hue angle and long-term photostability in finished formulations [9][10].

Soft Drinks and Alcoholic Beverages

Carmine Red is particularly well-suited for soft drink applications where it demonstrates superior photostability compared to synthetic Red 40 (Allura Red AC), which exhibits 'greatest destabilization' in soft drink matrices [9]. The pigment's performance advantage in acidic beverage systems (pH 3.0–4.5) is quantitatively established through first-order kinetic degradation studies [9]. For alcoholic beverages, carmine acid-stable liquid formulations provide reliable color retention across a range of ethanol concentrations. The aluminum-lake form of Carmine Red, being water-insoluble, is appropriate for powdered drink mixes and dry beverage applications where reconstitution color intensity is critical [10].

Confectionery and Baked Goods

Carmine Red's high thermal stability (decomposition temperature 250°C; stable up to 105°C in processing) makes it the natural red colorant of choice for baked goods and confections exposed to elevated temperatures during manufacture [9]. In contrast, beetroot extract (E162) degrades above approximately 60°C and anthocyanins exhibit accelerated degradation under thermal stress [10]. Carmine's acid stability (no precipitation at pH 3.0 in optimized formulations) enables its use in sour candies and acidified icings [9]. The aluminum-lake form provides excellent dispersion in fat-based confectionery systems (chocolate coatings, compound coatings) and dry mixes [11].

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